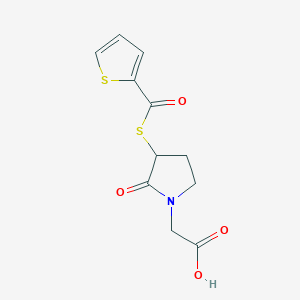

2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid

説明

特性

IUPAC Name |

2-[2-oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S2/c13-9(14)6-12-4-3-7(10(12)15)18-11(16)8-2-1-5-17-8/h1-2,5,7H,3-4,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXLPRGAMVGZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1SC(=O)C2=CC=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908993 | |

| Record name | {2-Oxo-3-[(thiophene-2-carbonyl)sulfanyl]pyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104473-04-3 | |

| Record name | 3-(2-Thienoylthio)-2-oxo-1-pyrrolidinyl acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104473043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {2-Oxo-3-[(thiophene-2-carbonyl)sulfanyl]pyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Hydrogenation of Furan Precursors

In a representative protocol, a furan derivative (e.g., 2-furanone) undergoes catalytic hydrogenation under hydrogen pressure (0.2–0.5 bar) in the presence of a palladium-on-carbon (Pd/C) catalyst. This reaction typically occurs in alcoholic solvents such as isopropanol at 40°C, yielding the pyrrolidinone ring system. For instance, hydrogenating 2-furanone derivatives under these conditions produces 2-oxopyrrolidine intermediates with yields exceeding 80%.

Cyclization via Aldol Condensation

Alternative approaches involve cyclization reactions. For example, reacting aldehydes with ketoacids in the presence of morpholine as a base generates cyclic intermediates, which are subsequently hydrolyzed under acidic conditions to form the pyrrolidinone core. This method is advantageous for introducing substituents at specific positions during the cyclization step.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at the 1-position of the pyrrolidine ring is typically introduced via alkylation or nucleophilic substitution.

Alkylation of Pyrrolidinone

A common strategy involves treating 2-oxopyrrolidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. Subsequent hydrolysis of the ester group (using aqueous HCl or NaOH) yields the free acetic acid derivative. For example, methyl 2-oxo-1-pyrrolidineacetate, a related compound, is synthesized via esterification followed by saponification.

Direct Carboxylation

Carboxylation using carbon dioxide under high-pressure conditions has also been reported for similar structures, though this method requires specialized equipment and offers lower yields compared to alkylation.

Thioesterification at the 3-Position

The incorporation of the (2-thienylcarbonyl)thio group at the 3-position necessitates a regioselective thioesterification step.

Thiol-Acyl Chloride Coupling

A robust method involves reacting a thiol-containing pyrrolidine intermediate with 2-thienylcarbonyl chloride. For instance, treating 3-mercapto-2-oxo-1-pyrrolidineacetic acid with 2-thienylcarbonyl chloride in the presence of triethylamine (as a base) in dichloromethane at 0–5°C yields the target thioester. This reaction typically proceeds with >70% efficiency, though purification via column chromatography is often required to remove excess acyl chloride and byproducts.

Oxidative Thioester Formation

An alternative approach employs oxidative coupling, where a disulfide intermediate (generated from 3-mercaptopyrrolidine) reacts with 2-thienylcarbonyl chloride under oxidative conditions (e.g., iodine or hydrogen peroxide). This method minimizes side reactions but requires careful control of stoichiometry to avoid over-oxidation.

Optimization and Purification Strategies

Catalytic Hydrogenation Parameters

Key parameters for hydrogenation include:

Purification Techniques

-

Recrystallization : The final product is often purified via recrystallization from heptane or ethyl acetate.

-

Liquid-Liquid Extraction : Ethyl acetate is used to isolate the product from aqueous washes (e.g., citric acid, sodium bicarbonate).

Challenges and Mitigation

Regioselectivity in Thioesterification

The 3-position’s steric hindrance can lead to incomplete thioester formation. Using bulky bases (e.g., diisopropylethylamine) improves regioselectivity by deprotonating the thiol group more efficiently.

化学反応の分析

Types of Reactions

2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thienyl derivatives.

科学的研究の応用

2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of 2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs

(a) (2-Oxo-1-pyrrolidinyl)acetic Acid

- IUPAC Name : (2-Oxo-1-pyrrolidinyl)acetic acid

- CAS No.: 53934-76-2

- Molecular Formula: C₆H₉NO₃

- Molecular Weight : 143.14 g/mol

- Key Differences: Lacks the thienylcarbonylthio substituent. Retains the pyrrolidinone core and acetic acid group.

- Toxicity : Causes skin and eye irritation .

(b) 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- CAS No.: 42346-68-9

- Molecular Formula: C₆H₉NO₃

- Molecular Weight : 143.14 g/mol

- Key Differences: Substituted with a methyl group at the 1-position and a ketone at the 5-position. No sulfur-containing groups.

(c) 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)ethanoic Acid

- Molecular Formula : C₂₀H₁₇N₇O₂S₃

- Molecular Weight : 499.59 g/mol

- Key Differences : Contains triazole and thiadiazole heterocycles with multiple sulfur atoms.

- Biological Potential: Demonstrated antiviral and antimicrobial activity in molecular modeling studies .

Table 1: Comparative Analysis of Key Properties

Key Observations:

Impact of Sulfur Substituents :

- The thienylcarbonylthio group in the target compound increases its molecular weight and may enhance lipophilicity compared to simpler pyrrolidinylacetic acids. This could influence membrane permeability and metabolic stability.

- The thiadiazole-triazole derivative () shows how sulfur-containing heterocycles correlate with biological activity, though the target compound lacks such fused rings.

Toxicity Trends: The target compound’s high LD₅₀ suggests lower acute toxicity than its irritant analog, (2-Oxo-1-pyrrolidinyl)acetic acid .

生物活性

Overview

2-Oxo-3-((2-thienylcarbonyl)thio)-1-pyrrolidineacetic acid, also known as 3-(2-thienoylthio)-2-oxo-1-pyrrolidinyl acetic acid, is a compound characterized by its unique structural features, including a pyrrolidine ring and a thienyl group. This compound has garnered interest in various fields of research due to its potential biological activities, particularly as an enzyme inhibitor and its implications in medicinal chemistry.

| Property | Value |

|---|---|

| IUPAC Name | 2-[2-oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid |

| Molecular Formula | C11H11NO4S2 |

| Molecular Weight | 285.34 g/mol |

| CAS Number | 104473-04-3 |

| Boiling Point | 542.1 °C |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of pyrrolidine with thienylcarbonyl chloride in the presence of a base, followed by reaction with acetic anhydride to yield the final product. Controlled temperatures and inert atmospheres are crucial to prevent unwanted side reactions during synthesis .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can block enzymatic activity, potentially affecting various metabolic pathways and signal transduction mechanisms. The compound's reactivity is enhanced by the presence of both the thienyl and pyrrolidine moieties, which contribute to its specificity and potency as an inhibitor .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, which is crucial for developing therapeutic agents targeting various diseases. For instance, studies have shown that compounds with similar structures possess significant inhibitory effects against enzymes involved in cancer progression and inflammation .

Anti-inflammatory and Anticancer Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its anticancer potential is being explored through its effects on cell proliferation and apoptosis in cancer cell lines .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound inhibited specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability in vitro.

- Anti-inflammatory Effects : Another investigation highlighted its potential to decrease inflammatory markers in animal models of arthritis, suggesting a pathway for therapeutic use.

- Cell Proliferation Studies : Research focusing on various cancer cell lines indicated that treatment with this compound resulted in significant inhibition of cell growth compared to control groups .

Q & A

Q. Key Table :

| Step | Reagents/Conditions | Critical Parameters |

|---|---|---|

| Ester Hydrolysis | HCl/THF or NaOH/H₂O | pH monitoring, 12–24 hr RT |

| Thioester Formation | Thienylcarbonyl chloride, N₂ atm | Temp: −10°C, anhydrous conditions |

| Cross-Coupling | Pd(PPh₃)₄, Cs₂CO₃, dioxane | Ligand purity, degassed solvent |

Basic: How does the thioester moiety influence stability under varying pH, and what analytical techniques are suitable for monitoring degradation?

Methodological Answer:

The thioester group is prone to hydrolysis under acidic/basic conditions:

- pH Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via:

- Kinetic Analysis : Calculate half-life (t₁/₂) at each pH to determine optimal storage conditions (e.g., neutral pH, 4°C).

Basic: What are the solubility characteristics of this compound in common solvents, and how does this guide purification?

Methodological Answer:

- Solubility Profile :

- High solubility in polar aprotic solvents (DMSO, DMF) due to carboxylic acid and thioester groups.

- Low solubility in non-polar solvents (hexane), enabling precipitation during workup.

- Purification Strategies :

Advanced: How can competing side reactions during thienylcarbonylthio group introduction be mitigated?

Methodological Answer:

- Protecting Groups : Temporarily protect the pyrrolidine nitrogen with Boc (tert-butoxycarbonyl) to prevent undesired alkylation ().

- Temperature Control : Perform reactions at −10°C to suppress thioester oxidation or ring-opening.

- Catalyst Optimization : Use Pd(PPh₃)₄ with electron-deficient aryl halides for efficient cross-coupling (). Post-reaction, purify via flash chromatography to remove Pd residues.

Advanced: How do computational models predict conformational flexibility, and what are the implications for biological interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water) using AMBER or GROMACS. Analyze RMSD/RMSF to identify flexible regions (e.g., thienyl rotation).

- Docking Studies : Use AutoDock Vina to predict binding to biological targets (e.g., enzymes with thioester-binding pockets). The oxo-pyrrolidine core may adopt a planar conformation, enhancing hydrogen bonding ( highlights similar SAR studies).

- Implications : Flexibility in the thienyl group could modulate binding kinetics, while the rigid oxo-pyrrolidine stabilizes interactions.

Advanced: What spectroscopic techniques resolve keto-enol tautomerism in the 2-oxo-pyrrolidine core?

Methodological Answer:

- 13C NMR : The carbonyl carbon (C=O) appears at δ ~205–210 ppm for keto forms, while enolic C-OH signals are absent.

- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the keto form; enol tautomers show O-H stretches (~3200 cm⁻¹).

- X-ray Crystallography : Resolves tautomeric state definitively (e.g., uses crystallography to confirm oxo configurations).

Advanced: How do electronic effects of the thienyl substituent impact reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Calculate electron density maps (e.g., Gaussian 09) to show thienyl’s electron-withdrawing effect activates the carbonyl toward nucleophilic attack.

- Experimental Validation : Compare reaction rates with phenyl vs. thienyl derivatives. Thienyl’s sulfur atom enhances electrophilicity, accelerating coupling ( shows Pd-catalyzed reactions with thienyl halides).

- Ligand Effects : Bulky ligands (e.g., PPh₃) reduce steric hindrance, improving yields in Suzuki-Miyaura couplings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。